molecular formula C24H25F2N5O2S B2571137 5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-42-8

5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2571137
CAS No.: 898368-42-8
M. Wt: 485.55
InChI Key: FZUYDQUBMPBDLA-UHFFFAOYSA-N
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Description

The compound 5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo-triazole core fused with a piperazine-substituted difluorophenyl group and an ethyl side chain. Its design integrates multiple pharmacophoric elements, including fluorinated aromatic rings, a methoxyphenyl-piperazine moiety, and a thiazolo-triazole scaffold, which are commonly associated with enhanced bioavailability and target specificity in medicinal chemistry .

Properties

IUPAC Name

5-[(3,4-difluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N5O2S/c1-3-20-27-24-31(28-20)23(32)22(34-24)21(15-4-9-18(25)19(26)14-15)30-12-10-29(11-13-30)16-5-7-17(33-2)8-6-16/h4-9,14,21,32H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUYDQUBMPBDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. The compound's structure includes a difluorophenyl group, a piperazine moiety, and a thiazolo-triazole system, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C24H25F2N5O2S, with a molecular weight of 485.55 g/mol. Its unique structure allows for diverse interactions within biological systems, enhancing its potential as a drug candidate.

PropertyValue
Molecular FormulaC24H25F2N5O2S
Molecular Weight485.55 g/mol
Purity≥95%

The primary biological targets of this compound are human microglia and neuronal cells. It has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated human microglia cells. This inhibition suggests a potential anti-inflammatory effect, which is crucial in neurodegenerative diseases.

Biochemical Pathways

The compound affects several biochemical pathways:

  • Endoplasmic Reticulum (ER) Stress Pathway : It reduces the expression of the ER chaperone BIP.
  • Apoptosis Pathway : It decreases markers of apoptosis such as cleaved caspase-3 in neuronal cells.
  • NF-kB Inflammatory Pathway : Its action may influence inflammatory responses mediated by NF-kB signaling.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antidepressant Effects : Compounds containing piperazine moieties are often linked to antidepressant properties.
  • Neuroprotective Activity : Initial studies suggest that this compound may prolong survival time in models of acute cerebral ischemia, indicating neuroprotective effects.

Case Studies

  • Neuroprotective Effects : In a study assessing the anti-ischaemic activity of related compounds, it was found that derivatives significantly prolonged survival time in mice subjected to acute ischemia. This suggests that the thiazolo-triazole structure may enhance neuroprotective properties .
  • Inflammation Modulation : Another study highlighted the compound's ability to modulate inflammatory responses in microglial cells by inhibiting pro-inflammatory cytokines .

Comparative Analysis with Related Compounds

The biological activity of 5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can be compared with other compounds featuring similar scaffolds:

Compound NameStructure FeaturesBiological Activity
1. 4-(2-Aminophenyl)piperidinePiperidine ring with amino substitutionAntidepressant effects
2. 1-(4-Methoxyphenyl)-piperazineSimple piperazine derivativeAntidepressant and anxiolytic properties
3. 3-Fluoro-N-(pyridin-2-yl)benzamideFluorinated benzamide structureAntitumor activity
4. 5-(4-Methoxyphenyl)-tetrazoleTetrazole with methoxy substitutionAntimicrobial properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitutents

A closely related compound, 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (ChemSpider ID: 869344-07-0), shares the thiazolo-triazole core but differs in substituents:

  • Aromatic groups : The 3,4-difluorophenyl group in the target compound is replaced with a 3-chlorophenyl moiety on the piperazine ring and a 4-ethoxy-3-methoxyphenyl group. Chlorine’s electron-withdrawing effects may reduce metabolic stability compared to fluorine’s electronegativity .
  • Side chains : The ethyl group in the target compound is substituted with a methyl group, likely reducing lipophilicity (LogP) and altering pharmacokinetics .
Compound Name Core Structure Aromatic Substituents Side Chain Molecular Weight
5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazole 3,4-Difluorophenyl, 4-methoxyphenyl Ethyl ~580.6*
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo-triazol-6-ol Thiazolo[3,2-b][1,2,4]triazole 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl Methyl ~625.1

*Calculated based on molecular formula.

Heterocyclic Core Variations

Compounds with triazolo-thiadiazole or pyrazolo-thiazole cores exhibit divergent bioactivity profiles:

  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (): These derivatives lack the piperazine and thiazolo-triazole motifs but incorporate pyrazole and triazole-thiadiazole systems. Their antifungal activity against 14-α-demethylase lanosterol (PDB: 3LD6) suggests that core heterocycles critically influence target specificity.

Fluorinated vs. Non-Fluorinated Derivatives

  • In contrast, the 3,4-difluorophenyl group in the target compound may enhance steric complementarity with flat binding sites .

Pharmacological Implications

  • Acetylcholinesterase (AChE) Inhibition : While the target compound’s AChE activity is unreported, 3D-QSAR models () highlight the importance of methoxy and fluorophenyl groups in enhancing inhibitory potency. The ethyl-thiazolo group may further optimize steric and electrostatic complementarity .
  • Antifungal Potential: Unlike triazolo-thiadiazoles (), the target compound’s piperazine moiety could confer dual activity against fungal and neurological targets due to improved blood-brain barrier penetration .

Physicochemical Properties

  • Synthetic Feasibility : The target compound’s synthesis may face challenges analogous to triazolo-thiadiazoles, where phosphorus oxychloride-mediated cyclization is critical for yield optimization .

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